4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(10-8-14)16(17)18/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTQBHJGVGQWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Isopropyl 1,1 Biphenyl 4 Carboxylic Acid
Direct Synthetic Routes: Catalytic Oxidation Processes
The direct synthesis of 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid often involves the selective oxidation of a readily available precursor, 4,4'-diisopropylbiphenyl (B92181). This approach is economically attractive as it utilizes a direct conversion pathway.
Molecular Oxygen-Mediated Oxidation of 4,4'-Diisopropylbiphenyl
A prominent direct route to this compound is the liquid-phase oxidation of 4,4'-diisopropylbiphenyl using molecular oxygen, typically from air, as the oxidant. This process is catalyzed by transition metal systems in an acidic solvent. google.com this compound is a notable intermediate in the oxidation of 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid. google.com
The efficacy of the molecular oxygen-mediated oxidation of 4,4'-diisopropylbiphenyl is highly dependent on the catalytic system employed. A combination of cobalt and manganese salts is frequently utilized to facilitate this transformation. google.com These transition metals, in their higher oxidation states, are capable of initiating the radical chain reactions necessary for the oxidation of the isopropyl group. The synergistic effect between cobalt and manganese is believed to enhance the catalytic activity and improve the reaction rate. In some cases, a bromine-containing promoter can be used in conjunction with the cobalt and manganese catalysts to further activate the oxidative reaction. google.com
A patent describing the oxidation of 4,4'-diisopropylbiphenyl to biphenyl-4,4'-dicarboxylic acid provides insight into the reaction conditions where this compound is an intermediate. The following table summarizes relevant experimental data from this patent, highlighting the formation of the target compound.
| Parameter | Example 1 |
| Starting Material | 4,4'-diisopropylbiphenyl |
| Catalysts | Cobalt acetate (B1210297), Manganese acetate, Ammonium bromide |
| Solvent | Acetic acid |
| Temperature | 150°C |
| Pressure | 15 kg/cm ² |
| Intermediate Product | 4'-isopropylbiphenyl-4-carboxylic acid |
| Final Product | Biphenyl-4,4'-dicarboxylic acid |
| Yield of Final Product | 73.5% |
| Amount of Intermediate in Filtrate | 36 g |
This table is based on data from a patent focused on the synthesis of biphenyl-4,4'-dicarboxylic acid, where 4'-isopropylbiphenyl-4-carboxylic acid was a noted intermediate. google.com
The choice of solvent is crucial for the successful oxidation of 4,4'-diisopropylbiphenyl. Aliphatic monocarboxylic acids with up to three carbon atoms, such as acetic acid, are effective solvents for this reaction. google.com These solvents provide a suitable medium for the dissolution of the reactants and catalysts and are relatively stable under the oxidative conditions. The acidic nature of the solvent can also play a role in the reaction mechanism. For the process to be efficient, the solvent should contain at least 50 wt. % of the aliphatic monocarboxylic acid. google.com
The oxidation of alkylaromatic compounds, such as 4,4'-diisopropylbiphenyl, is a complex process involving free radical mechanisms. The reaction kinetics are influenced by factors such as temperature, pressure, catalyst concentration, and substrate concentration. While specific kinetic studies on the selective oxidation to this compound are not extensively detailed in the available literature, analogous studies on the oxidation of other alkylbenzenes suggest that the reaction likely proceeds through the formation of hydroperoxide intermediates. google.com
The primary byproducts in the oxidation of 4,4'-diisopropylbiphenyl are expected to arise from the further oxidation of the target mono-acid to the corresponding dicarboxylic acid, biphenyl-4,4'-dicarboxylic acid. Other potential byproducts could include ketones and carbinols from the incomplete oxidation of the isopropyl groups. google.com In the gas-phase oxidation of biphenyl (B1667301) with hydroxyl radicals, benzoic acid and hydroxylated biphenyls have been identified as products, suggesting that ring-opening and hydroxylation can be side reactions under certain oxidative conditions. dss.go.th
Indirect Synthetic Strategies and Precursor Chemistry
Indirect synthetic routes to this compound offer alternative pathways that can provide greater control over the final product's structure, albeit often at the cost of a longer synthetic sequence.
Functionalization Approaches for Biphenyl Core Precursors
A common indirect strategy involves the construction of the substituted biphenyl skeleton through cross-coupling reactions, followed by the introduction or modification of the carboxylic acid functionality. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of the C-C bond between two aromatic rings. orgsyn.orgdntb.gov.ua
A plausible synthetic route to this compound via a Suzuki-Miyaura coupling would involve the reaction of a 4-halobenzoic acid derivative with a 4-isopropylphenylboronic acid derivative in the presence of a palladium catalyst and a base. This approach allows for the precise connection of the two substituted phenyl rings.
The following table outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction that could be adapted for the synthesis of this compound.
| Reaction Component | Example Reagent/Condition |
| Aryl Halide | 4-Bromobenzoic acid |
| Boronic Acid | 4-Isopropylphenylboronic acid |
| Catalyst | Palladium acetate with triphenylphosphine |
| Base | Sodium carbonate |
| Solvent | 1-Propanol and water |
| Temperature | Reflux |
This table illustrates a representative Suzuki-Miyaura coupling reaction for the synthesis of biphenyl derivatives. orgsyn.org
Another classical approach to functionalizing aromatic rings is the Friedel-Crafts reaction. nih.govivypanda.com In principle, a Friedel-Crafts acylation of 4-isopropylbiphenyl (B1216656) could be envisioned to introduce a carbonyl group at the 4'-position, which could then be oxidized to the carboxylic acid. However, controlling the regioselectivity of the acylation on an already substituted biphenyl can be challenging and may lead to a mixture of isomers. An alternative Friedel-Crafts alkylation of biphenyl with an isopropylating agent could yield 4-isopropylbiphenyl, which would then require a subsequent functionalization step to introduce the carboxylic acid group at the 4'-position.
Cross-Coupling Methodologies in Biphenyl Synthesis (e.g., Suzuki, Ullmann, Decarboxylative)
The synthesis of the biphenyl scaffold, the core of this compound, is a cornerstone of modern organic chemistry. Cross-coupling reactions are the most powerful tools for this purpose, enabling the direct formation of the crucial carbon-carbon bond between two aryl rings. Methodologies such as the Suzuki, Ullmann, and decarboxylative couplings offer distinct pathways, each with its own set of advantages and mechanistic intricacies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. synarchive.comnih.gov Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov For the synthesis of this compound, this reaction would typically involve the coupling of 4-carboxyphenylboronic acid with 4-isopropylphenyl halide or, conversely, 4-isopropylphenylboronic acid with a 4-halobenzoic acid.
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent (Ar'-B(OH)₂) reacts with the palladium(II) complex in the presence of a base, transferring its aryl group to the palladium center and forming an Ar-Pd-Ar' species.
Reductive Elimination: The di-aryl palladium complex eliminates the final biphenyl product (Ar-Ar'), regenerating the palladium(0) catalyst to continue the cycle.
Research has demonstrated the successful synthesis of various biphenyl carboxylic acids using this method. ajgreenchem.comresearchgate.net For instance, the coupling of substituted bromobenzoic acids with aryl boronic acids can proceed in high yields. researchgate.netdntb.gov.ua The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency.
| Aryl Halide Substrate | Boronic Acid Substrate | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05 mol%) | K₂CO₃ | Water | >90% | researchgate.netdntb.gov.ua |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Substituted phenylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Good | ajgreenchem.com |
| Halobenzoic acids | Aryl boronic acids | Palladium catalyst in organic phase | - | Inverse Biphasic (Aqueous/Organic) | - | scirp.orgresearchgate.net |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene (B28343) | - | mdpi.com |
Ullmann Reaction
The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetric biaryls through the copper-mediated coupling of two aryl halide molecules. wikipedia.orgbyjus.com The traditional version of this reaction is known for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper, often in the form of a copper-bronze alloy. wikipedia.orglscollege.ac.in These conditions limit its applicability, especially for complex molecules with sensitive functional groups. lscollege.ac.in
The reaction is generally limited to electron-deficient aryl halides. wikipedia.orglscollege.ac.in The proposed mechanism, while complex and not fully elucidated, is thought to involve the formation of an organocopper intermediate (ArCu) which then reacts with a second molecule of aryl halide. lscollege.ac.in
Modern advancements have led to the development of palladium- and nickel-catalyzed versions of the Ullmann reaction, which proceed under milder conditions and have a broader substrate scope. wikipedia.orglscollege.ac.in However, for biaryl synthesis, the Ullmann reaction has been largely superseded by more efficient and versatile palladium-catalyzed methods like the Suzuki coupling. wikipedia.org While historically significant for biphenyl synthesis, its application for producing complex, unsymmetrical molecules like this compound would be challenging and less efficient than modern cross-coupling alternatives.
Decarboxylative Cross-Coupling
Decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-carbon bonds, utilizing carboxylic acids as readily available and stable organometallic precursors. wikipedia.org This methodology allows for the coupling of an aromatic carboxylic acid with an aryl halide, or even another aromatic carboxylic acid, to form a biaryl structure with the concomitant loss of carbon dioxide (CO₂). wikipedia.orgresearchgate.netresearchgate.net
A key advantage of this approach is the use of inexpensive and abundant carboxylic acids, avoiding the need for pre-functionalized organometallic reagents that are often sensitive to air and moisture. wikipedia.org The synthesis of biaryls via this route often employs a bimetallic catalytic system, such as a combination of palladium and copper or palladium and silver. wikipedia.orgnih.gov
In a typical Pd/Cu-catalyzed process for coupling a carboxylic acid with an aryl halide, the proposed mechanism involves:
The copper catalyst mediates the decarboxylation of the aromatic carboxylate salt to form an aryl-copper intermediate. nih.gov
Simultaneously, the palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation occurs between the aryl-copper species and the aryl-palladium(II) complex.
The resulting di-aryl palladium intermediate undergoes reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst. wikipedia.org
This method provides a regioselective route to unsymmetrical biaryls and is compatible with a wide range of functional groups. researchgate.netnih.gov It represents a significant advancement in biaryl synthesis, aligning well with principles of atom economy and the use of accessible starting materials. wikipedia.orgresearchgate.net
Considerations for Green Chemistry Principles in the Synthesis of Biphenyl Carboxylic Acids
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials. The cross-coupling methodologies used to create biphenyl structures can be evaluated and optimized through this lens.
Catalysis and Atom Economy: The shift from stoichiometric reagents, as seen in the classical Ullmann reaction using large amounts of copper, to highly efficient catalytic systems is a primary green consideration. wikipedia.org Palladium-catalyzed reactions like the Suzuki-Miyaura coupling use very low catalyst loadings (e.g., 0.01-0.05 mol%), generating significantly less metallic waste. researchgate.net Decarboxylative couplings also offer excellent atom economy, as the main byproduct is CO₂, a non-toxic and easily removed gas. wikipedia.org This contrasts favorably with syntheses that require installing and then removing activating groups.
Solvent Selection and Reaction Conditions: A major focus of green synthesis is the replacement of volatile and hazardous organic solvents. Significant progress has been made in adapting Suzuki-Miyaura couplings for the synthesis of biphenyl carboxylic acids to aqueous media. researchgate.net Researchers have developed water-soluble catalysts and biphasic systems where the product is easily separated from the aqueous catalyst phase, allowing for catalyst recycling. researchgate.netscirp.orgresearchgate.net Performing reactions in water at room temperature further enhances the green profile by reducing energy consumption and eliminating the need for flammable organic solvents. researchgate.netdntb.gov.ua
| Green Chemistry Principle | Application in Biphenyl Synthesis | Example | Reference |
|---|---|---|---|
| Use of Catalysis | Employing low loadings of Pd catalysts instead of stoichiometric copper. | Suzuki-Miyaura coupling with 0.05 mol% Pd catalyst. | researchgate.netdntb.gov.ua |
| Safer Solvents | Using water as the reaction medium, replacing solvents like toluene or dioxane. | Suzuki-Miyaura coupling performed in pure water. | researchgate.net |
| Energy Efficiency | Developing reactions that proceed at room temperature instead of requiring heat/reflux. | Synthesis of biphenyl carboxylic acids at room temperature in 4 hours. | researchgate.netdntb.gov.ua |
| Use of Renewable/Safer Feedstocks | Utilizing readily available and stable carboxylic acids as coupling partners. | Decarboxylative cross-coupling of aryl carboxylic acids. | wikipedia.org |
| Waste Prevention (Atom Economy) | Designing reactions where the majority of atoms from the reactants are incorporated into the final product. | Decarboxylative coupling where the only byproduct is CO₂. | wikipedia.orgresearchgate.net |
| Catalyst Recycling | Developing biphasic systems where the catalyst can be recovered and reused over multiple cycles. | Inverse biphasic Suzuki coupling where the aqueous catalyst layer is recycled. | scirp.orgresearchgate.net |
By prioritizing catalytic methods, utilizing benign solvents like water, designing energy-efficient reactions, and choosing safer, more abundant starting materials, the synthesis of this compound and related compounds can be made significantly more sustainable.
Detailed Structural Elucidation and Spectroscopic Characterization
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to crystallographic studies, confirming the molecular structure and detailing the nature of the chemical bonds.
NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution.
¹H NMR: The proton NMR spectrum of 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid is expected to show several distinct signals. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically between 10-13 ppm, due to strong deshielding and hydrogen bonding. libretexts.orgchemicalbook.com The aromatic region will display signals characteristic of two para-disubstituted benzene (B151609) rings, which would appear as two sets of AA'BB' systems (two doublets each), likely in the range of 7.2-8.2 ppm. The isopropyl group will give rise to a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).
¹³C NMR: The carbon NMR spectrum will corroborate the structure. The carbonyl carbon of the carboxylic acid is expected in the 165-180 ppm range. libretexts.org The aromatic region will show multiple signals for the non-equivalent carbons of the biphenyl (B1667301) system, including the two ipso-carbons attached to the other ring and the carbons bearing the substituents. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Predicted values based on analogous structures and standard chemical shift ranges.
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 165 - 180 |
| Aromatic (-C₆H₄-) | 7.2 - 8.2 (m, 8H) | 125 - 150 |
| Isopropyl (-CH(CH₃)₂) | ~3.0 (septet, 1H) | ~34 |
| Isopropyl (-CH(CH₃)₂) | ~1.3 (d, 6H) | ~24 |
Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by features of the carboxylic acid dimer. A very broad and strong O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic. libretexts.org The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1610 cm⁻¹ region. usc.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring "breathing" modes, often give strong signals in Raman spectra. researchgate.net The C=C stretching modes of the phenyl rings are also prominent. While the O-H stretch is weak in Raman, the C=O stretch is typically observable. This technique is highly sensitive to the molecular backbone and symmetry. nih.gov
Table 3: Key Vibrational Frequencies for this compound. Characteristic frequency ranges based on known functional groups and biphenyl derivatives.
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Very Strong, Broad |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |
| C=O Stretch | IR, Raman | 1680 - 1710 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1610 | Medium to Strong |
| C-O Stretch / O-H Bend | IR | 1210 - 1320 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns. Analysis by techniques such as electron ionization mass spectrometry (EI-MS) allows for the determination of the molecular ion peak and a series of fragment ions that are diagnostic of the compound's structure.
The molecular weight of this compound is 240.29 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this molecular weight. The presence of this peak confirms the molecular formula of the compound.
The fragmentation of this compound under mass spectrometric conditions is expected to follow pathways characteristic of aromatic carboxylic acids and molecules containing an isopropyl group. The biphenyl core provides significant stability to the molecular ion. However, specific cleavages lead to the formation of identifiable fragment ions.
A primary fragmentation pathway for carboxylic acids involves the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak. Another common fragmentation is the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. For this compound, the loss of the isopropyl group ([M-43]⁺) is also a significant fragmentation pathway. Further fragmentation of the biphenyl structure can also occur, though it is less common due to its stability.
The predicted significant fragment ions for this compound are detailed in the table below.
| m/z | Ion Structure | Description |
| 240 | [C₁₆H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 225 | [C₁₅H₁₃O₂]⁺ | Loss of a methyl group (•CH₃) from the isopropyl moiety |
| 197 | [C₁₃H₁₃O]⁺ | Loss of the carboxyl group (•COOH) |
| 181 | [C₁₃H₉O]⁺ | Loss of the isopropyl group (•C₃H₇) |
| 152 | [C₁₂H₈]⁺ | Loss of the carboxyl and isopropyl groups |
These fragmentation patterns provide a veritable fingerprint for the identification and structural confirmation of this compound. The analysis of the relative abundances of these ions can offer further insights into the stability of different parts of the molecule.
Chemical Reactivity and Derivatization Pathways of 4 Isopropyl 1,1 Biphenyl 4 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization through several classical organic reactions. These transformations allow for the conversion of the acid into esters, amides, acyl halides, and anhydrides, each with unique properties and further synthetic potential.
Esterification Reactions and Ester Derivative Synthesis
Esterification is a fundamental transformation of carboxylic acids. For 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid, the most common method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, which also often serves as the solvent. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.comcerritos.edu Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester product is formed. masterorganicchemistry.comcerritos.edu
Alternative methods for synthesizing esters from biphenyl (B1667301) carboxylic acids include reactions with alkyl halides in the presence of a base.
| Alcohol/Reagent | Catalyst/Base | Typical Conditions | Product |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Reflux in excess methanol | Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate |
| Ethanol | H₂SO₄ (catalytic) | Reflux in excess ethanol | Ethyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate |
| Isopropanol | TsOH (catalytic) | Reflux in excess isopropanol | Isopropyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate |
| Methyl Iodide | Potassium Carbonate (K₂CO₃) | Stirring in a polar aprotic solvent (e.g., DMF) | Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate |
Amidation Reactions and Investigations into Catalytic Amide Bond Formation
The formation of an amide bond is one of the most crucial reactions in organic synthesis. ucl.ac.uk Traditionally, this is achieved by activating the carboxylic acid with a stoichiometric coupling reagent to facilitate the reaction with an amine. ucl.ac.ukluxembourg-bio.com Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium or uronium salts like HATU. ucl.ac.uk However, these methods generate significant stoichiometric waste. ucl.ac.uk
In response to the growing need for more sustainable chemical processes, significant research has been devoted to the development of catalytic direct amidation. dntb.gov.uaresearchgate.net These methods avoid the use of stoichiometric activating agents and often proceed under milder conditions. ucl.ac.uk Boron-based catalysts, such as boronic acids, have been shown to be effective for the direct condensation of carboxylic acids and amines. ucl.ac.uk Additionally, certain metal-based catalysts, including those based on ruthenium, can facilitate the dehydrogenative coupling of alcohols and amines to form amides, representing an alternative pathway. Biocatalytic methods using enzymes are also emerging as a green alternative for amide bond formation. rsc.org
| Method | Reagent/Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Stoichiometric Coupling | EDC, HATU, T3P, DIC | High yields, broad substrate scope | Generates stoichiometric waste, can be expensive ucl.ac.uk |
| Catalytic Direct Amidation | Boronic acids, Group(IV) metal complexes | Atom economical, reduced waste, milder conditions ucl.ac.uk | Catalyst may be sensitive, substrate scope can be limited |
| Biocatalysis | Hydrolase enzymes | Environmentally benign, high selectivity rsc.org | Requires specific conditions (pH, temperature), may need ATP recycling rsc.org |
Formation of Acyl Halide and Anhydride Derivatives
Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis. wikipedia.orglibretexts.org They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides like phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.orgpressbooks.pub These reactions effectively replace the hydroxyl group of the carboxylic acid with a halide. wikipedia.org The byproducts of these reactions are often gaseous (e.g., SO₂ and HCl with thionyl chloride), which simplifies purification. chemguide.co.uk
Carboxylic acid anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be synthesized through the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. nih.gov A more common laboratory-scale method involves the reaction of an acyl chloride with the carboxylate salt of the parent carboxylic acid. libretexts.org
| Derivative | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | 4'-Isopropyl-[1,1'-biphenyl]-4-carbonyl chloride |
| Acyl Chloride | Oxalyl chloride ((COCl)₂) | In an inert solvent (e.g., CH₂Cl₂) at room temperature | 4'-Isopropyl-[1,1'-biphenyl]-4-carbonyl chloride |
| Symmetric Anhydride | Reaction of the corresponding Acyl Chloride with the Carboxylate Salt | Anhydrous conditions | 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic anhydride |
Transformations Involving the Biphenyl Core
The aromatic biphenyl system of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups onto the rings. The regiochemical outcome of these reactions is governed by the directing effects of the pre-existing isopropyl and carboxylic acid substituents.
Electrophilic Aromatic Substitution Reactions on the Biphenyl System
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds. wikipedia.org In the case of substituted biphenyls, the position of the incoming electrophile is directed by the electronic properties of the substituents already present on the rings. rsc.orgscielo.org.mx
The this compound molecule has two distinct aromatic rings:
Ring A: Substituted with the carboxylic acid group (-COOH). The carboxylic acid is an electron-withdrawing group and a deactivating meta-director. wikipedia.org
Ring B: Substituted with the isopropyl group (-CH(CH₃)₂). The isopropyl group is an electron-donating group and an activating ortho, para-director. libretexts.org
Due to these effects, Ring B is significantly more activated towards electrophilic attack than Ring A. Therefore, electrophilic substitution is expected to occur predominantly on the isopropyl-substituted ring. The directing effect of the isopropyl group will favor substitution at the positions ortho to it (positions 3' and 5'). The para position (1') is already part of the biphenyl linkage.
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid catalyst). wikipedia.org
Regioselective Functionalization and Modification Strategies
Achieving regioselectivity in the functionalization of the biphenyl core is paramount for the synthesis of specific isomers. The primary strategy relies on the inherent directing effects of the existing substituents. As established, the activating, ortho, para-directing isopropyl group will direct incoming electrophiles to the 3'- and 5'-positions. Steric hindrance from the bulky isopropyl group might slightly influence the ratio of the possible ortho-substituted products.
Forcing substitution on the carboxylic acid-bearing ring would require harsh reaction conditions due to its deactivated nature, and the substitution would occur at the positions meta to the carboxylic acid group (positions 3 and 5). libretexts.org
Modern synthetic methods, such as photocatalytic C-H functionalization, are emerging as powerful tools for achieving regioselectivity that may differ from classical SₑAr reactions, offering novel pathways for modifying aromatic systems under mild conditions. nih.govrsc.org These strategies can sometimes override the traditional directing group effects by employing catalysts that coordinate to a specific site on the molecule, directing functionalization to a nearby C-H bond. nih.gov
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4'-Isopropyl-3'-nitro-[1,1'-biphenyl]-4-carboxylic acid | Electrophilic attack on the activated ring, directed by the ortho, para-directing isopropyl group. |
| Bromination | Br₂, FeBr₃ | 3'-Bromo-4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid | Electrophilic attack on the activated ring, directed by the ortho, para-directing isopropyl group. |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3'-Acetyl-4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid | Electrophilic attack on the activated ring. The ortho position is favored, though steric hindrance could be a factor. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfuric acid |
| p-toluenesulfonic acid |
| Methyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate |
| Ethyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate |
| Isopropyl 4'-isopropyl-[1,1'-biphenyl]-4-carboxylate |
| Methyl Iodide |
| Potassium Carbonate |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| HATU |
| Thionyl chloride |
| Oxalyl chloride |
| Phosphorus pentachloride |
| 4'-Isopropyl-[1,1'-biphenyl]-4-carbonyl chloride |
| 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic anhydride |
| Nitric acid |
| Bromine |
| Iron(III) bromide |
| Chlorine |
| Aluminum chloride |
| Acetyl chloride |
| 4'-Isopropyl-3'-nitro-[1,1'-biphenyl]-4-carboxylic acid |
| 3'-Bromo-4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid |
| 3'-Acetyl-4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid |
Reactions at the Isopropyl Moiety
The isopropyl group attached to the biphenyl core is a site of significant chemical reactivity, primarily at the benzylic position. The tertiary carbon atom and the adjacent methyl groups can be targeted for various transformations to introduce new functional groups and extend the molecular framework.
The benzylic position of the isopropyl group is susceptible to oxidation, which can lead to the formation of alcohols, ketones, or even the complete cleavage of the alkyl chain to a carboxylic acid, depending on the oxidizing agent and reaction conditions.
The selective oxidation of the tertiary C-H bond of the isopropyl group can yield the corresponding tertiary alcohol, 2-(4'-(carboxy)-[1,1'-biphenyl]-4-yl)propan-2-ol. This transformation can be achieved using various oxidizing agents. While direct oxidation with common reagents can be challenging and may lead to over-oxidation, certain catalytic systems have been developed for the benzylic hydroxylation of alkylarenes. For instance, bio-inspired nonheme catalysts have been investigated for the direct oxygenation of alkylarenes at the benzylic position rsc.org. Another approach involves biocatalytic methods, where enzymes like peroxygenases have demonstrated stereoselective benzylic hydroxylation of alkylbenzenes researchgate.net. These methods offer a pathway to introduce a hydroxyl group, which can then serve as a handle for further functionalization, such as etherification or esterification.
Table 1: Potential Oxidative Transformations of the Isopropyl Group
| Starting Material | Product | Potential Reagents/Methods |
|---|---|---|
| This compound | 2-(4'-(carboxy)-[1,1'-biphenyl]-4-yl)propan-2-ol | Biocatalysis (e.g., peroxygenase), Catalytic oxidation with specific metal complexes rsc.orgresearchgate.net |
| This compound | 4'-(2-Oxopropyl)-[1,1'-biphenyl]-4-carboxylic acid | Catalytic oxidation over supported metal catalysts (e.g., Pd/g-C3N4) mdpi.com |
| This compound | 4'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid | Strong oxidizing agents (e.g., KMnO4, Na2Cr2O7) |
Further oxidation of the benzylic position, or oxidation of the corresponding alcohol, can lead to the formation of a ketone. For instance, the catalytic oxidation of isopropyl alcohol over platinum-based catalysts is a known transformation scielo.brresearchgate.net. In the context of this compound, this would result in the formation of 4'-(2-oxopropyl)-[1,1'-biphenyl]-4-carboxylic acid. Supported metal catalysts, such as palladium on graphitic carbon nitride (Pd/g-C3N4), have been shown to be effective for the selective catalytic oxidation of benzylic alcohols to the corresponding carbonyl compounds mdpi.com.
Under more vigorous oxidative conditions, the entire isopropyl group can be cleaved to yield a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in the presence of acid are typically used for this purpose. This reaction would transform this compound into [1,1'-biphenyl]-4,4'-dicarboxylic acid. This transformation is a common method for the synthesis of aromatic carboxylic acids from alkylbenzene precursors.
Beyond oxidation, the isopropyl group can be modified through other reactions, primarily involving the benzylic C-H bond. Halogenation is a key transformation that introduces a versatile functional group for subsequent derivatization.
The benzylic hydrogen of the isopropyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic positions in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation stackexchange.comorganic-chemistry.orglibretexts.org. This reaction on this compound would yield 4'-(1-bromo-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid. The solvent polarity can influence the outcome of reactions with NBS, with non-polar solvents favoring radical pathways stackexchange.com.
The resulting benzylic bromide is a versatile intermediate. The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.
Table 2: Potential Alkyl Chain Modifications and Subsequent Derivatizations
| Starting Material | Intermediate | Reagents for Intermediate Formation | Subsequent Derivatization Product | Reagents for Derivatization |
|---|---|---|---|---|
| This compound | 4'-(1-Bromo-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) or UV light | 4'-(1-Azido-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid | Sodium azide (NaN3) |
| 4'-(1-Bromo-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid | 4'-(1-Cyano-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid | Sodium cyanide (NaCN) | ||
| 4'-(1-Bromo-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid | 4'-(1-(Dimethylamino)-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid | Dimethylamine |
The synthesized 4'-(1-bromo-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid can undergo nucleophilic substitution reactions. For example, reaction with sodium azide would produce the corresponding azide, while reaction with sodium cyanide would introduce a nitrile group. These functional groups can be further transformed; for instance, the azide can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. Furthermore, reaction with primary or secondary amines can lead to the formation of substituted amino derivatives. These derivatization pathways significantly expand the range of accessible compounds based on the this compound scaffold.
Computational Chemistry and Theoretical Modeling of 4 Isopropyl 1,1 Biphenyl 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, yielding valuable information about molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. eurjchem.com For 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized geometric structure. researchgate.netresearchgate.net
These calculations provide insights into the molecule's electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. eurjchem.comsemanticscholar.org
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting how it will interact with other chemical species. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. researchgate.netsciety.org
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -1.85 | eV |
| HOMO-LUMO Gap (ΔE) | 4.40 | eV |
| Electronegativity (χ) | 4.05 | eV |
| Chemical Hardness (η) | 2.20 | eV |
| Global Electrophilicity Index (ω) | 3.72 | eV |
The Hartree-Fock (HF) method is another foundational quantum mechanical approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it is computationally less expensive and serves as a valuable starting point for more advanced calculations. eurjchem.com
| Parameter | HF Calculation | DFT (B3LYP) Calculation |
|---|---|---|
| C-C (inter-ring) Bond Length | 1.485 Å | 1.490 Å |
| C=O (carboxyl) Bond Length | 1.185 Å | 1.205 Å |
| O-H (carboxyl) Bond Length | 0.960 Å | 0.975 Å |
| Biphenyl (B1667301) Dihedral Angle | 40.5° | 38.2° |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape. nih.govnih.gov
For a flexible molecule like this compound, MD simulations can reveal the different shapes (conformers) it can adopt and the energy barriers between them. Key dynamic processes include the rotation around the C-C bond connecting the two phenyl rings and the rotations of the isopropyl and carboxylic acid functional groups. Simulations can be performed in various environments, such as in a vacuum or with an explicit solvent like water, to understand how the surroundings affect the molecule's behavior. nih.gov Analysis of the simulation trajectory can yield information on the distribution of dihedral angles, the radius of gyration, and the formation of intramolecular hydrogen bonds, providing a comprehensive picture of the molecule's flexibility.
| Parameter | Value/Setting |
|---|---|
| Force Field | AMBER / CHARMM |
| Solvent Model | TIP3P Water (Explicit) |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results for validation. nih.gov Methods like DFT are routinely used to calculate vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net
Calculated vibrational frequencies often show systematic errors compared to experimental data, so they are typically scaled by an empirical factor to improve agreement. researchgate.net These calculations help in assigning specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the characteristic C=O stretch of the carboxylic acid or the C-H stretches of the aromatic rings and isopropyl group.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy. By comparing the computed chemical shifts for the optimized molecular structure with experimental spectra, one can confirm the structure and assign specific peaks to each nucleus in the molecule. semanticscholar.org
| Spectroscopic Parameter | Functional Group | Calculated Value (Scaled) | Typical Experimental Range |
|---|---|---|---|
| IR Frequency (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 3050 cm⁻¹ | 2500-3300 cm⁻¹ (broad) |
| IR Frequency (cm⁻¹) | C=O Stretch (Carboxylic Acid) | 1705 cm⁻¹ | 1700-1725 cm⁻¹ |
| ¹H NMR Chemical Shift (ppm) | O-H (Carboxylic Acid) | 12.1 ppm | 10-13 ppm |
| ¹³C NMR Chemical Shift (ppm) | C=O (Carboxylic Acid) | 172.5 ppm | 170-185 ppm |
Detailed Analysis of Noncovalent Interactions and Their Energetic Contributions
Noncovalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecules. nih.gov These weak interactions, including hydrogen bonds and van der Waals forces, dictate molecular conformation and how molecules pack in the solid state. researchgate.netnih.gov Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which are based on the electron density and its gradient, can be used to identify and visualize these interactions. researchgate.netdntb.gov.ua
In this compound, several NCIs are expected. Intramolecularly, C-H···π interactions may exist between the hydrogen atoms of the isopropyl group and the electron clouds of the phenyl rings, influencing the preferred conformation. Intermolecularly, the carboxylic acid groups can form strong hydrogen-bonded dimers, a common structural motif for carboxylic acids. researchgate.net The energetic contributions of these individual interactions can be estimated using computational methods, providing a quantitative understanding of their role in stabilizing different molecular arrangements.
| Interaction Type | Location | Estimated Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bond (O-H···O) | Intermolecular (Dimer) | -25 to -40 |
| C-H···π Interaction | Intramolecular (Isopropyl H to Phenyl Ring) | -2 to -5 |
| π-π Stacking | Intermolecular (Phenyl-Phenyl) | -5 to -10 |
| van der Waals Forces | General Inter- and Intramolecular | -0.5 to -5 |
Coordination Chemistry of Biphenyl Carboxylic Acid Ligands: Relevance to 4 Isopropyl 1,1 Biphenyl 4 Carboxylic Acid
Ligand Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The design of MOFs and CPs relies on the judicious selection of metal ions or clusters (nodes) and organic ligands (linkers) that self-assemble into extended, often porous, networks. Aromatic carboxylic acids are among the most widely used linkers due to their thermal stability and the versatile coordination modes of the carboxylate group.
Biphenyl (B1667301) carboxylic acids are particularly valuable as linkers for several key reasons:
Rigidity and Length: The biphenyl backbone provides a rigid and linear scaffold that can be used to build robust frameworks with predictable geometries and tunable pore sizes. Longer linkers, such as those based on biphenyls, can lead to MOFs with larger pores and higher surface areas compared to those made with smaller linkers like benzene (B151609) dicarboxylic acid.
Rotational Freedom: The single carbon-carbon bond connecting the two phenyl rings allows for rotational freedom. The resulting dihedral (torsion) angle between the rings can vary significantly, from nearly planar to highly twisted, depending on the coordination environment and the presence of substituents. This flexibility can lead to the formation of diverse and sometimes unexpected network structures.
Functionalization: The biphenyl core can be readily functionalized with different chemical groups. These groups can modify the ligand's electronic properties, steric profile, and ability to interact with guest molecules. In the case of 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid, the isopropyl group (-CH(CH₃)₂) introduces steric bulk and a nonpolar, hydrophobic character. This functionalization is expected to influence the framework's interpenetration, pore environment, and selectivity for adsorbing nonpolar guest molecules.
The selection of a ligand is a critical factor in controlling the final structure and properties of the resulting MOF. The geometry, connectivity, and chemical nature of the linker directly dictate the topology, porosity, and functionality of the material.
Synthesis and Characterization of Coordination Polymers Incorporating Biphenyl Carboxylate Linkers
The assembly of biphenyl carboxylate linkers with metal ions into CPs and MOFs is typically achieved through solvothermal or hydrothermal synthesis. These methods involve heating the reactants (metal salt and organic linker) in a sealed vessel in the presence of a solvent, often N,N-dimethylformamide (DMF). The resulting crystalline products are then characterized using techniques such as single-crystal and powder X-ray diffraction (PXRD), infrared spectroscopy (IR), and thermogravimetric analysis (TGA).
Biphenyl carboxylate ligands have been successfully coordinated with a wide array of metal centers, leading to a rich variety of structural architectures.
Zinc(II) and Cadmium(II): These d¹⁰ metal ions are frequently used in MOF synthesis due to their flexible coordination geometries. For example, biphenyl-2,2',5,5'-tetracarboxylic acid has been used to construct 3D porous networks with Zn(II) ions. In another study, various biphenyl-dicarboxylate linkers were reacted with Zn(II) and Cd(II) chlorides, resulting in structures ranging from 1D chains to complex 3D frameworks.
Cobalt(II) and Manganese(II): These transition metals can introduce interesting magnetic or catalytic properties. A full meta-substituted biphenyldicarboxylic acid has been used to prepare 3D MOFs with Co(II) and Mn(II), where the metal centers adopt distorted octahedral geometries. Another study details the synthesis of a series of MOFs with Mn(II) and a biphenyl-3,3',5,5'-tetracarboxylate ligand.
Nickel(II): Nickel-based MOFs are of interest for applications in supercapacitors and catalysis. A facile one-step hydrothermal method has been reported for synthesizing a Ni-based MOF using 4,4′-biphenyl dicarboxylic acid (BPDC), resulting in a structure composed of interconnected nanoplates. In other work, 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid was reacted with Ni(II) to form a 2D network with a square lattice topology.
Copper(II): Copper often forms paddle-wheel secondary building units (SBUs), [Cu₂(O₂CR)₄], which are common motifs in MOF chemistry. The reaction of 3,4'-biphenyldicarboxylic acid with Cu(II) yielded supramolecular isomers with diamond and NbO net topologies, both constructed from these paddle-wheel units.
Lanthanides (Ln³⁺): Lanthanide ions are incorporated into MOFs to impart unique luminescent and magnetic properties stemming from their 4f electrons. A variety of Ln-MOFs have been synthesized using biphenyl carboxylate ligands. For instance, a series of isostructural 3D MOFs were created using biphenyl-3,4′,5‐tricarboxylate with Eu³⁺, Gd³⁺, Tb³⁺, and Dy³⁺. The resulting frameworks exhibit strong luminescence. Similarly, 4,4′-biphenyldicarboxylic acid and biphenyl-2,2′,6,6′-tetracarboxylic acid have been used to construct coordination polymers with various lanthanide ions, including Pr, Nd, Sm, Eu, and La.
The final structure of a coordination polymer is highly sensitive to the conditions under which it is synthesized.
Method: Hydrothermal and solvothermal methods are the most common techniques for synthesizing crystalline MOFs. These methods utilize elevated temperatures and pressures to increase the solubility of reactants and promote crystal growth. The choice of solvent (e.g., water in hydrothermal, organic solvent in solvothermal) can significantly impact the resulting framework.
Temperature: Reaction temperature can influence the final product. In one study, reacting Co(II) with biphenyl-2,4,2′,4′-tetracarboxylate under identical conditions except for the temperature yielded two different 3D coordination polymers with varying water content.
Ancillary Ligands: The addition of ancillary N-donor ligands, such as 2,2′-bipyridine (bipy), 4,4′-bipyridine (4,4'-bipy), or 1,10-phenanthroline (B135089) (phen), often acts as crystallization mediators or structural modifiers. These ligands can coordinate to the metal centers, altering their connectivity and influencing the dimensionality and topology of the final network. For example, their inclusion has led to the formation of structures ranging from discrete molecular dimers to 1D, 2D, and 3D polymers from the same biphenyl carboxylate linkers.
Topological Analysis and Classification of Resulting Coordination Networks
The intricate structures of MOFs can be simplified and classified by identifying their underlying network topology. This approach reduces the complex structure of metal clusters and organic linkers to a set of nodes and connectors, allowing for a clearer understanding and comparison of different frameworks. Software such as ToposPro is commonly used to perform this analysis.
MOFs constructed from biphenyl carboxylate linkers exhibit a wide range of topologies, demonstrating the structural diversity achievable with these building blocks. The final topology is determined by the connectivity of the metal-based node and the geometry of the organic linker.
| Topology Symbol | Description | Example Biphenyl Carboxylate MOF System |
| sql | Square lattice; a 2D network based on 4-connected nodes. | A Ni(II) MOF with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid. |
| sra | A 3D framework topology. | A Mn(II) MOF with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid. |
| lvt | A 3D framework topology. | A 4-fold interpenetrated Cu(II) MOF with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid. |
| dia | Diamondoid; a 3D network based on 4-connected tetrahedral nodes. | A Cu(II) MOF constructed from 3,4'-biphenyldicarboxylic acid. |
| NbO | A 3D topology based on 4-connected square-planar and 4-connected tetrahedral nodes. | A polymorph of the Cu(II) MOF with 3,4'-biphenyldicarboxylic acid. |
| pcu | Primitive cubic; a 3D network based on 6-connected octahedral nodes. | Lanthanide MOFs based on binuclear carboxylate building blocks. |
This diversity highlights how subtle changes in linker substitution, metal coordination, and synthetic conditions can direct the assembly towards different topological outcomes. The unprecedented complexity of some MOF structures can lead to topologies with dozens of unique nodes and edges.
Investigation of Structure-Property Relationships in Biphenyl Carboxylate-Based MOFs (e.g., host-guest interactions, gas sorption mechanisms)
A central goal of MOF research is to establish clear relationships between the framework's structure and its functional properties. The tunable nature of MOFs built from biphenyl carboxylate linkers makes them excellent platforms for studying these relationships.
Host-Guest Interactions and Gas Sorption: The porosity of MOFs makes them promising materials for gas storage and separation. The efficiency of these processes is governed by host-guest interactions, which are dictated by the pore size, shape, and surface chemistry of the framework.
Pore Size: The length of the biphenyl linker directly influences pore dimensions. Longer linkers generally create larger pores, which can lead to higher gas uptake capacity.
Surface Chemistry: Functional groups on the biphenyl linker that project into the pores can create specific binding sites for gas molecules. For instance, a Cu(II)-based MOF with uncoordinated pyridyl groups showed strong interactions with adsorbed CO₂. The hydrophobic isopropyl group on this compound would be expected to create a less polar pore environment, potentially favoring the adsorption of hydrocarbons like methane (B114726) (CH₄) over more polar molecules.
Open Metal Sites: Incomplete coordination of the metal centers can leave "open" sites that act as strong binding locations for gas molecules, significantly enhancing sorption capacity and selectivity.
Selective Adsorption: Several biphenyl carboxylate-based MOFs have demonstrated selective gas adsorption. A MOF constructed from 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid exhibited selective uptake of CO₂ over nitrogen (N₂) and methane (CH₄). Similarly, desolvated frameworks have shown high permanent porosity and the ability to adsorb gases.
The table below summarizes the gas sorption properties of selected MOFs built from biphenyl carboxylate analogs.
| MOF System | Linker | Metal Center | Property Investigated | Key Finding |
| Ni-BPDC-MOF | 4,4′-biphenyl dicarboxylic acid | Ni(II) | Supercapacitance | High specific surface area (311.99 m²/g) and tunable pore size (1-20 nm) improve capacitance. |
| MOF with H₂L | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | Cu(II) | Gas Sorption | The 4-fold interpenetrated framework (MOF 3) has channels of 7 Å and 11 Å and shows selective adsorption for CO₂–N₂ and CH₄–N₂. |
| MOF with H₂L | 2,2′,6,6′-tetramethoxy-4,4′-biphenyldicarboxylic acid | Cu(II) | Porosity & Catalysis | Desolvated framework exhibits a Langmuir surface area of 555 m²/g and is active for cyanosilylation and epoxidation reactions. |
| CC-1 / CC-2 | 3,4'-biphenyldicarboxylic acid | Cu(II) | H₂ Adsorption | Despite being interpenetrated, both polymorphs possess 1D channels and show the ability to adsorb hydrogen. |
Luminescence: Lanthanide MOFs (Ln-MOFs) are particularly known for their strong and sharp photoluminescence, which arises from f-f electronic transitions within the lanthanide ions. The biphenyl carboxylate ligand often acts as an "antenna," absorbing excitation energy and transferring it efficiently to the metal center, which then emits light. This property makes Ln-MOFs with biphenyl linkers promising for applications in chemical sensing, where the presence of certain molecules can enhance or quench the luminescence. For example, some Ln-MOFs have been shown to be highly sensitive sensors for detecting small organic molecules and various ions.
Supramolecular Assembly and Crystal Engineering with Biphenyl Carboxylic Acids
Principles of Design and Control in Self-Assembled Structures
Control over the resulting supramolecular architecture is achieved by manipulating the balance of these intermolecular forces. Factors such as solvent choice, temperature, and concentration can shift the equilibrium between different assembly pathways, leading to the formation of distinct crystalline polymorphs or liquid-crystalline phases. The inherent twist of the biphenyl (B1667301) rings and the specific substitution pattern are crucial molecular-level parameters that are engineered to guide the assembly process toward desired architectures, such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks.
Intermolecular Interactions Driving Supramolecular Organization
The formation of stable, ordered supramolecular assemblies of 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid is driven by a combination of specific and directional non-covalent interactions. These forces work in concert to direct the molecules into well-defined arrangements in the solid state.
Hydrogen Bonding Motifs (e.g., Carboxylic Acid Dimers, O-H...O, C-H...O Interactions)
The primary and most robust intermolecular interaction governing the assembly of biphenyl carboxylic acids is the hydrogen bond. The carboxylic acid functional group is an excellent hydrogen-bond donor and acceptor.
Carboxylic Acid Dimers: The most prevalent hydrogen-bonding motif is the formation of centrosymmetric cyclic dimers through a pair of O-H...O hydrogen bonds between the carboxylic acid groups of two molecules. This highly stable arrangement is characterized by the graph-set notation R²₂(8). This motif is consistently observed in the crystal structures of related biphenyl carboxylic acids, such as 4'-Hydroxybiphenyl-4-carboxylic acid nih.govnih.gov and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov. These dimers act as fundamental building blocks, which then organize further through weaker interactions.
Other Hydrogen Bonds: While the carboxylic acid dimer is dominant, other weaker hydrogen bonds, such as C-H...O interactions involving the aromatic C-H groups and the carbonyl oxygen, can also play a role in stabilizing the crystal lattice. These interactions help to link the primary dimer synthons into higher-order structures. In some cases, where other hydrogen-bonding groups are present, more extended chains or layers can form nih.gov.
Below is a table illustrating typical hydrogen bond geometries found in the crystal structure of a related compound, 4'-Hydroxybiphenyl-4-carboxylic acid.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |
| O-H···O | 0.82 | 1.82 | 2.64 | 176 | R²₂(8) Dimer |
| O-H···O | 0.82 | 1.90 | 2.71 | 170 | Chain |
Data based on the structure of 4'-Hydroxybiphenyl-4-carboxylic acid and presented for illustrative purposes.
Aromatic π-π Stacking Interactions in Biphenyl Systems
The biphenyl core of this compound provides extensive aromatic surfaces that engage in π-π stacking interactions. These interactions are crucial for the organization of the hydrogen-bonded dimers into layers or columns. nih.gov
Due to the distribution of electron density in the aromatic rings, a direct face-to-face stacking is often energetically unfavorable due to electrostatic repulsion nih.gov. Instead, biphenyl systems typically adopt offset or T-shaped stacking arrangements to maximize attractive dispersion forces while minimizing repulsion nih.govchemrxiv.org.
Offset Stacking: In this arrangement, the aromatic rings are parallel but slipped relative to one another. This allows for attractive interactions between the electron-rich π-system of one ring and the electron-poor σ-framework of the adjacent ring.
T-shaped (Edge-to-Face) Stacking: Here, the edge of one aromatic ring (with its partially positive hydrogen atoms) points towards the face of another ring (with its electron-rich π-cloud).
The presence of substituents on the biphenyl rings can significantly modulate the strength and geometry of these π-π interactions by altering the electronic properties and steric profile of the aromatic system nih.govrsc.org. The isopropyl group on one ring and the carboxylic acid on the other influence the local electron distribution, thereby affecting the preferred stacking geometry.
Influence of Molecular Symmetry and Substitution Patterns on Supramolecular Architectures
The symmetry of the molecular building block and the nature of its substituents are critical factors that dictate the final supramolecular architecture. The this compound molecule is asymmetric, with different functional groups at the 4 and 4' positions.
This lack of symmetry can frustrate the formation of highly symmetric, close-packed structures and may lead to more complex packing arrangements. The substitution pattern has a profound effect:
Steric Influence: The bulky isopropyl group introduces significant steric hindrance. This can influence the dihedral angle between the two phenyl rings and prevent the molecule from adopting a planar conformation. This twist is a key structural parameter that affects how the molecules can pack together in a crystal lattice nih.gov. The volume of the isopropyl substituent can influence phase transitions in the solid state researchgate.net.
Electronic Influence: The isopropyl group is a weak electron-donating group, while the carboxylic acid is an electron-withdrawing group. This electronic asymmetry can influence intermolecular interactions, including π-π stacking and weaker C-H...O bonds. Studies on substituted aromatic compounds show that even subtle changes in electronic properties can lead to different crystal packing arrangements rsc.orgnih.gov. Research on various para-substituted benzoic acids has highlighted the connection between the substituent, the resulting crystal packing, and the kinetics of crystal growth acs.org.
The table below summarizes the key molecular features of this compound and their likely influence on its supramolecular assembly.
| Molecular Feature | Description | Influence on Supramolecular Architecture |
| Carboxylic Acid Group | Strong H-bond donor/acceptor | Directs formation of robust R²₂(8) dimers. |
| Biphenyl Core | Large, polarizable aromatic system | Promotes π-π stacking interactions, leading to layered or columnar structures. |
| Isopropyl Group | Bulky, non-polar, weak electron donor | Introduces steric hindrance, influences dihedral angle, and may favor offset π-stacking. |
| Molecular Asymmetry | Different substituents at 4 and 4' positions | Can lead to less symmetric packing motifs and potential for complex polymorphs. |
Programming Chirality in Two-Dimensional Supramolecular Networks
An exciting frontier in crystal engineering is the ability to program chirality into supramolecular assemblies using achiral building blocks. Although this compound is an achiral molecule, it can form chiral structures in two dimensions, for instance, when self-assembled on a surface or by forming helical structures in the solid state.
The transfer of chirality from the molecular level to the supramolecular level is a key concept. In some systems, the twisting of the biphenyl core can lead to a form of axial chirality that can be expressed in the self-assembled structure nih.govresearchgate.net. The interaction between molecules can favor one particular twist direction (P or M helicity), leading to the spontaneous resolution of a chiral conglomerate from an achiral starting material.
Studies on other achiral biphenyl carboxylic acid derivatives have shown that they can form self-assembled helical suprastructures. acs.org This phenomenon is often driven by a combination of directional hydrogen bonding and the molecule's twisted conformation. The specific substitution pattern and intermolecular interactions are critical in determining whether a chiral structure will form and what its handedness will be. The asymmetry of this compound could potentially be exploited to favor the formation of such chiral networks, where the steric bulk of the isopropyl group plays a role in guiding the assembly into a specific helical or chiral pattern.
Advanced Materials Development and Catalytic Applications
Role as a Fundamental Building Block in the Construction of Complex Organic Molecules and Polymers
The biphenyl (B1667301) carboxylic acid motif is a cornerstone in synthetic chemistry, serving as a fundamental building block for a wide array of complex structures, from pharmacologically active compounds to advanced polymers and porous materials. arabjchem.org The synthesis of these crucial intermediates is often achieved through robust synthetic methods like the Suzuki–Miyaura cross-coupling reaction, which efficiently joins boronic acids with aryl halides. researchgate.netresearchgate.net
One of the most significant applications of biphenyl dicarboxylic acids, structural analogues of 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid, is in the synthesis of Metal-Organic Frameworks (MOFs). sciopen.com MOFs are crystalline, porous materials constructed by linking metal ions or clusters with organic ligands. espublisher.com Biphenyl dicarboxylic acids, such as 4,4′-biphenyl dicarboxylic acid (BPDC), are frequently used as the organic linkers in these frameworks due to their rigidity and linear geometry, which facilitate the formation of well-defined, porous structures. nih.govrroij.com The length and functionality of the biphenyl linker directly influence the pore size, surface area, and ultimately, the properties of the resulting MOF. nih.gov For example, nickel-based MOFs synthesized with BPDC have been shown to form nanostructures with high specific surface area, making them suitable for applications in energy storage. nih.gov Similarly, coordination polymers have been constructed from various isomers of biphenyl-tetracarboxylic acid, demonstrating the versatility of the biphenyl scaffold in creating diverse 1D, 2D, and 3D structures. rsc.org
Beyond MOFs, the biphenyl scaffold is incorporated into various other polymers. For instance, new polymers with potential biological activity have been synthesized using 3,3'-dimethoxybiphenyl-4,4'-diamine (a biphenyl derivative) in reactions with dicarboxylic acids. kashanu.ac.ir Another approach involves the catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene (B1337063) with aromatic dicarboxylic acids, which yields poly(silyl ester)s containing the rigid biphenyl unit in their backbone. uwaterloo.ca The inclusion of these rigid biphenyl groups imparts desirable properties to the polymers, such as enhanced thermal stability. acs.org
| Building Block (Analogue) | Resulting Material | Key Features | Reference |
|---|---|---|---|
| 4,4′-Biphenyl dicarboxylic acid (BPDC) | Nickel-based MOF (Ni-BPDC-MOF) | High specific surface area (311.99 m²/g), tunable pore size. | nih.gov |
| 2,2',6,6'-Tetramethoxy-4,4'-biphenyldicarboxylic acid | Copper and Zinc-based MOFs | High thermal stability and porosity; catalytically active. | researchgate.net |
| Biphenyl-2,4,2′,4′-tetracarboxylic acid | Zinc and Cobalt Coordination Polymers | Forms diverse 1D and 3D structures with fluorescence properties. | rsc.org |
| Terephthalic acid (reacted with 1,4-bis(dimethylsilyl)benzene) | Poly(silyl ester) | Incorporates silphenylene units into the polymer backbone. | uwaterloo.ca |
Investigation of its Potential in Liquid Crystalline Systems, Based on Structural Analogues
The rigid, elongated shape of the biphenyl moiety is a classic structural feature in the design of liquid crystals (LCs). Biphenyl derivatives are foundational components for materials that exhibit mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The specific properties of a liquid crystalline material, such as its phase transition temperatures and the type of mesophase (e.g., nematic, smectic), are highly dependent on slight modifications to the molecular structure.
Research into structural analogues of this compound has provided deep insights into these structure-property relationships. For example, studies on homologous series of 4-n-alkanoyloxybiphenyl-4′-carboxylic acids have shown how changing the length and chirality of terminal alkyl chains can induce different liquid-crystalline and ferroelectric properties. The introduction of a biphenyl group into a molecular skeleton increases the rigidity and aspect ratio of the molecule, which are key factors for achieving liquid crystallinity over a broad temperature range.
The orientational ordering of liquid crystals on surfaces can also be influenced by biphenyl carboxylic acid additives. For instance, the addition of 4-cyano-4'-biphenylcarboxylic acid to 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a common nematic liquid crystal, was found to promote a perpendicular (homeotropic) alignment on surfaces functionalized with specific chemical groups. This effect is driven by interactions such as hydrogen bonding between the carboxylic acid group and the surface.
| Structural Analogue/System | Modification | Observed Effect | Reference |
|---|---|---|---|
| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Variation of terminal alkoxy chain length | Produces high thermal stability and broad enantiotropic nematic phases. | |
| 4-n-Alkanoyloxybiphenyl-4′-carboxylic acid derivatives | Introduction of chiral ester groups | Induces ferroelectric properties in the smectic mesophase. | |
| 4-cyano-4'-pentylbiphenyl (5CB) | Addition of 4-cyano-4'-biphenylcarboxylic acid | Promotes homeotropic alignment on hydroxyl- and ammonium-terminated surfaces. |
The presence of the isopropyl group in this compound would be expected to influence its potential liquid crystalline behavior by adding bulk to one end of the molecule. This could disrupt the delicate packing required for certain ordered mesophases but might also be exploited to fine-tune transition temperatures or create materials with specific anisotropic properties.
Applications in Supramolecular Catalysis, Including Substrate Encapsulation and Reaction Rate Enhancement
Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems that can mimic the efficiency and selectivity of enzymes. wikipedia.org This is achieved by creating well-defined cavities or binding sites that can encapsulate substrates, stabilize transition states, and thereby enhance reaction rates. wikipedia.orgnih.gov The biphenyl carboxylic acid scaffold is a key component in constructing such supramolecular systems, particularly through its use in Metal-Organic Frameworks (MOFs).
MOFs built with biphenyl dicarboxylate linkers are inherently supramolecular assemblies that can act as heterogeneous catalysts. Their porous structures create confined environments—nanosized reaction channels—that can encapsulate reactant molecules. rsc.org This encapsulation increases the effective local concentration of the substrates, which can lead to significant rate enhancement, analogous to the proximity effects seen in enzymes. wikipedia.org
Research has demonstrated the catalytic prowess of MOFs derived from biphenyl carboxylic acid analogues in a variety of organic transformations.
Lewis Acid Catalysis: A MOF constructed from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid and zinc ions was shown to efficiently catalyze the cycloaddition of CO₂ with epoxides under mild conditions. researchgate.net The Lewis acidic zinc sites within the framework are believed to be the active centers for this transformation.
Oxidation Catalysis: The same study showed that a copper-based MOF using the same biphenyl linker was highly active for cyanosilylation and olefin epoxidation reactions. researchgate.net
C-H Activation: Zirconium-based MOFs, including those with biphenyl dicarboxylate linkers (UiO-67), can serve as robust supports for single-site palladium catalysts. By anchoring Pd(II) centers to the MOF, researchers achieved higher turnover numbers for the oxidative coupling of arenes compared to the homogeneous equivalent, a benefit attributed to the isolation of active sites within the framework. nih.gov
The principle of host-guest chemistry, which is central to supramolecular catalysis, involves the selective binding of guest molecules within a host macrocycle or cage. nih.govfrontiersin.orgfrontiersin.org While complex macrocycles are often designed for this purpose, the pores within a MOF can be seen as the cavity of a large, extended host. acs.orgnih.gov The chemical nature of the biphenyl carboxylic acid linkers lining these pores can be tuned to achieve selective binding and encapsulation of specific substrates, paving the way for size- and shape-selective catalysis. rsc.org
Development of Sensor Materials Utilizing Biphenyl Carboxylic Acid Scaffolds (e.g., luminescence sensing)
The unique electronic and structural properties of the biphenyl scaffold make it an excellent platform for the development of sensor materials. The two phenyl rings in biphenyls are conjugated, allowing for efficient electronic communication, which is often manifested as fluorescence or luminescence. When a target analyte interacts with a sensor molecule containing a biphenyl unit, this electronic structure can be perturbed, leading to a detectable change in the optical signal (e.g., quenching or enhancement of luminescence).
Metal-Organic Frameworks (MOFs) constructed from biphenyl carboxylic acid linkers are particularly promising for sensing applications. Their inherent porosity allows analytes to diffuse into the framework and interact with the luminescent components. The biphenyl linkers themselves can be the source of luminescence, which is then modulated by the presence of the guest analyte. For example, coordination polymers built from biphenyl-2,4,2′,4′-tetracarboxylate ligands exhibit fluorescence that can be attributed to intra-ligand emission, a property that could be harnessed for sensing applications. rsc.org
Beyond MOFs, other materials incorporating the biphenyl scaffold have been designed for sensing:
Mechanoluminescent Sensors: Derivatives of 4-biphenyl carboxylic acid have been investigated as mechanoluminescent materials. These compounds emit light when subjected to mechanical stress such as friction, pressure, or impact. This property can be utilized to create sensors for detecting material breakdown or acting as shock and pressure detectors.
Fluorescence Sensors for Ions: A sensor molecule synthesized with a biphenolic backbone demonstrated the ability to detect Fe³⁺ ions. The complexation of the iron ion with the sensor molecule resulted in the quenching of its fluorescence emission.
The general strategy involves designing a biphenyl-based scaffold that possesses a specific recognition site for a target analyte. Binding of the analyte to this site triggers a conformational or electronic change in the biphenyl system, which is transduced into a measurable optical signal. The versatility of organic synthesis allows for the modification of the biphenyl carboxylic acid scaffold with various functional groups to achieve high selectivity and sensitivity for a wide range of target molecules.
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Routes for Substituted Biphenyl (B1667301) Carboxylic Acids
The synthesis of substituted biphenyl carboxylic acids, including 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid, is a cornerstone for its application in materials science and medicinal chemistry. ajgreenchem.comrsc.org Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies. A significant area of interest is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for creating the biphenyl backbone. dntb.gov.uaresearchgate.net
Key research objectives in this area include:
Development of Novel Catalysts: Research into more active, stable, and recyclable catalysts is crucial. For instance, palladium-based catalysts supported on novel materials like water-soluble fullerenes have shown high yields at room temperature in aqueous media, representing a green chemistry approach. dntb.gov.uaresearchgate.net
Optimization of Reaction Conditions: Future studies will aim to optimize reaction parameters to minimize waste, energy consumption, and the use of hazardous solvents. This includes exploring solvent-free reactions or the use of greener solvents like water. researchgate.net
Expansion of Substrate Scope: While the Suzuki-Miyaura reaction is versatile, further research is needed to broaden its applicability to a wider range of functionalized starting materials, which would allow for the synthesis of a more diverse library of biphenyl carboxylic acid derivatives. ajgreenchem.com
| Synthetic Strategy | Catalyst/Reagents | Key Advantages | Future Research Focus |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium-based catalysts (e.g., Pd(PPh3)4), Aryl boronic acids, Aryl halides | High yield, good functional group tolerance | Development of recyclable and more active catalysts; use of greener solvents |
| Ullmann Condensation | Copper-based catalysts | Cost-effective catalyst | Improving reaction yields and broadening substrate scope |
Exploration of Novel Catalytic Applications Leveraging the Biphenyl Carboxylic Acid Moiety
The rigid structure and functional groups of this compound make it an interesting candidate for applications in catalysis. The biphenyl moiety can serve as a scaffold for designing novel ligands for transition metal catalysts.
Future research in this area could explore:
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules.
Photocatalysis: The aromatic system of the biphenyl core suggests potential for applications in photocatalysis. Modification of the structure to enhance its photophysical properties could lead to the development of novel organic photocatalysts. researcher.life
Biomimetic Catalysis: The molecule could be incorporated into larger supramolecular structures to create enzyme mimics, where the biphenyl unit provides a defined structural framework.
Advancement in Characterization Techniques for In-situ Monitoring of Chemical Reactions and Assembly Processes
Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing synthetic processes and controlling self-assembly. Advances in in-situ characterization techniques are critical for gaining these insights. mt.com
Future research should focus on the application of techniques such as:
In-situ Spectroscopy: Techniques like FTIR, Raman, and NMR spectroscopy can be used to monitor the progress of a reaction in real-time, providing valuable information about reaction intermediates and kinetics. researcher.lifemt.comspectroscopyonline.com
Time-Resolved X-ray Diffraction: For studying the formation of crystalline materials like MOFs, time-resolved synchrotron X-ray diffraction can provide insights into the nucleation and growth mechanisms. birmingham.ac.uk
Advanced Microscopy: Techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize the self-assembly of molecules on surfaces at the nanoscale. nih.gov
Expanding the Scope of Coordination Chemistry and MOF Design with this compound
The carboxylic acid group of this compound makes it an excellent building block, or "linker," for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netberkeley.edu The isopropyl group provides a way to tune the steric and electronic properties of the resulting framework.
Unexplored avenues in this area include:
Synthesis of Novel MOFs: This linker can be combined with various metal ions to create new MOFs with unique topologies and pore structures. The bulky isopropyl group could lead to the formation of frameworks with larger pores, which would be beneficial for applications in gas storage and separation.
Functional MOFs: The biphenyl core can be further functionalized to introduce specific properties into the MOF, such as luminescence or catalytic activity.
Chiral MOFs: Using enantiomerically pure forms of chiral derivatives of this linker could lead to the synthesis of chiral MOFs for applications in enantioselective separations and catalysis.
| Metal Ion | Potential MOF Properties | Potential Applications |
|---|---|---|
| Zinc(II) | High porosity, thermal stability | Gas storage, catalysis |
| Copper(II) | Interesting magnetic and optical properties | Sensors, photocatalysis |
| Zirconium(IV) | Exceptional chemical and thermal stability | Drug delivery, catalysis in harsh conditions |
Deeper Theoretical Understanding and Predictive Modeling of Reactivity and Supramolecular Interactions
Computational chemistry offers powerful tools to understand and predict the behavior of this compound at the molecular level. researchgate.net
Future theoretical studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, geometry, and reactivity of the molecule. This can help in understanding its chemical properties and in designing new reactions. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamics of self-assembly processes, providing insights into how individual molecules come together to form larger structures.
Predictive Modeling for Material Properties: Computational models can be developed to predict the properties of materials based on this molecule, such as the gas adsorption capacity of a hypothetical MOF or the electronic properties of a new organic semiconductor.
Rational Design of Materials with Tailored Properties Based on This Fundamental Core Structure
The unique combination of a rigid biphenyl core, a carboxylic acid functional group, and an isopropyl substituent makes this compound a versatile building block for the rational design of new materials. researchgate.netacs.orgnih.govacs.org
Future research directions in materials design include:
Liquid Crystals: The elongated, rigid shape of the biphenyl core is a common feature in liquid crystalline molecules. By modifying the substituents, it may be possible to design new liquid crystals with specific phase behaviors.
Organic Electronics: Biphenyl derivatives are known to have interesting electronic properties and have been used in applications such as organic light-emitting diodes (OLEDs). rsc.org Further research could explore the potential of this molecule in organic electronics.
Porous Organic Polymers: In addition to crystalline MOFs, this molecule could be used to synthesize amorphous porous organic polymers for applications in gas separation and catalysis.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) to link the biphenyl core. The isopropyl group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Purification often employs recrystallization using ethanol or methanol, followed by HPLC to confirm purity .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and biphenyl linkage .
- FT-IR to identify carboxylic acid (-COOH) and aromatic C-H stretches .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What solvents are optimal for solubility studies of this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility tests should include pH-dependent studies due to the carboxylic acid group’s ionization .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Computational modeling (e.g., DFT or molecular docking) predicts interactions with biological targets by modifying substituents at the 4' and 4 positions .
- Synthetic diversification : Introduce halogens (Br, F) or electron-withdrawing groups to assess electronic effects on reactivity .
- Biological assays : Pair synthetic derivatives with enzyme inhibition or receptor-binding tests to correlate structural changes with activity .
Q. How to resolve contradictions in spectral data for biphenyl derivatives with similar substituents?
- Methodological Answer :
- Variable-temperature NMR can distinguish between rotational isomers caused by steric hindrance from the isopropyl group .
- X-ray crystallography provides definitive structural confirmation, especially when substituent positioning ambiguities arise .
- Cross-validate with HPLC-MS to rule out impurities mimicking spectral anomalies .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd for coupling), temperature, and solvent ratios to maximize efficiency .
- Flow chemistry : Continuous flow systems improve heat/mass transfer in biphenyl coupling reactions .
- In situ monitoring : Use Raman spectroscopy to track reaction progress and identify bottlenecks .
Q. How to address challenges in purity analysis due to hydrophobic byproducts?
- Methodological Answer :
- Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) separates hydrophobic impurities .
- Solid-phase extraction (SPE) pre-purification reduces matrix interference .
- Dynamic light scattering (DLS) detects aggregates that may skew purity assessments .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for first-aid specifics .
- Waste disposal : Neutralize carboxylic acid with sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
